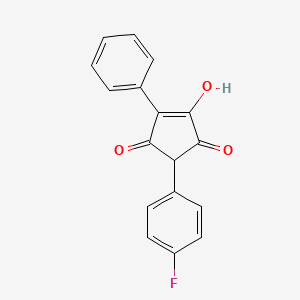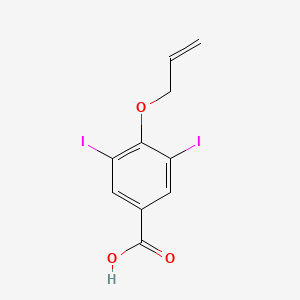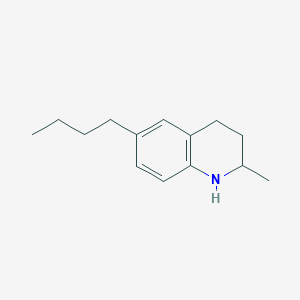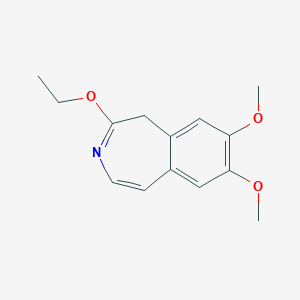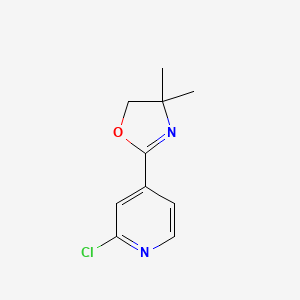![molecular formula C14H9Br2N B14366914 2-[Dibromo(phenyl)methyl]benzonitrile CAS No. 90292-84-5](/img/structure/B14366914.png)
2-[Dibromo(phenyl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dibromo(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H9Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a phenyl group attached to the benzylic position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dibromo(phenyl)methyl]benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[Dibromo(phenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzylamines.
Applications De Recherche Scientifique
2-[Dibromo(phenyl)methyl]benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[Dibromo(phenyl)methyl]benzonitrile involves its interaction with various molecular targets. The bromine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Benzonitrile: A simpler analog without the bromine atoms, used as a solvent and chemical intermediate.
2-(Bromomethyl)benzonitrile: A related compound with only one bromine atom, used in similar applications.
Uniqueness: 2-[Dibromo(phenyl)methyl]benzonitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its simpler analogs .
Propriétés
Numéro CAS |
90292-84-5 |
|---|---|
Formule moléculaire |
C14H9Br2N |
Poids moléculaire |
351.04 g/mol |
Nom IUPAC |
2-[dibromo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9Br2N/c15-14(16,12-7-2-1-3-8-12)13-9-5-4-6-11(13)10-17/h1-9H |
Clé InChI |
QTXOTUPDBRURAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


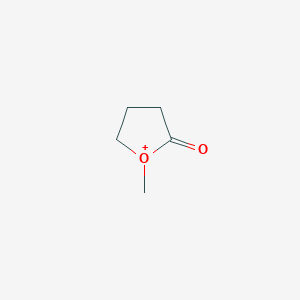
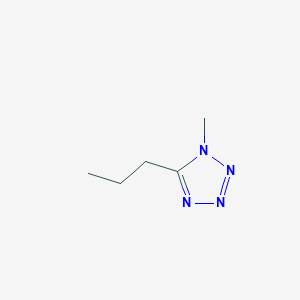
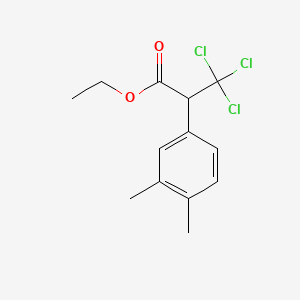
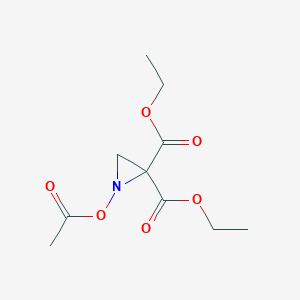
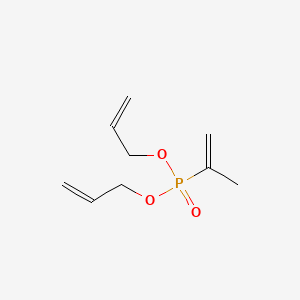
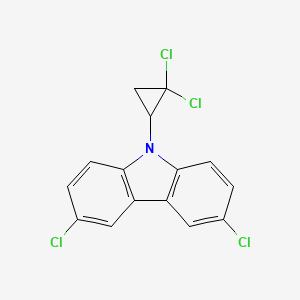
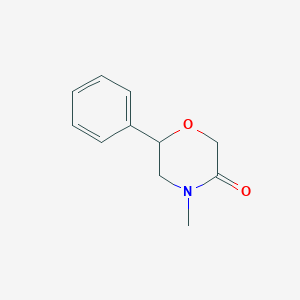
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
